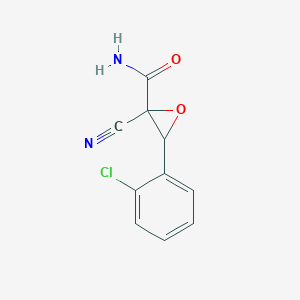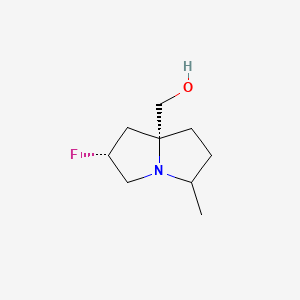![molecular formula C18H19Br2Cl3N2 B14005710 N,N-bis(2-chloroethyl)-4-[(3,5-dibromophenyl)iminomethyl]-3-methylaniline;hydrochloride CAS No. 40212-15-5](/img/structure/B14005710.png)
N,N-bis(2-chloroethyl)-4-[(3,5-dibromophenyl)iminomethyl]-3-methylaniline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(2-chloroethyl)-4-[(3,5-dibromophenyl)iminomethyl]-3-methylaniline;hydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes chloroethyl, dibromophenyl, and methylaniline groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-[(3,5-dibromophenyl)iminomethyl]-3-methylaniline;hydrochloride typically involves multiple steps. One common method includes the reaction of N,N-bis(2-chloroethyl)amine hydrochloride with chloroanhydrides of carboxylic acids in the presence of pyridine . This reaction is carried out in chloroform, and the resulting product is purified through various techniques such as recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of advanced purification methods, such as chromatography and distillation, is essential to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-bis(2-chloroethyl)-4-[(3,5-dibromophenyl)iminomethyl]-3-methylaniline;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include pyridine, chloroform, sodium acetate, and various oxidizing and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Applications De Recherche Scientifique
N,N-bis(2-chloroethyl)-4-[(3,5-dibromophenyl)iminomethyl]-3-methylaniline;hydrochloride has numerous scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain types of cancer.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-bis(2-chloroethyl)-4-[(3,5-dibromophenyl)iminomethyl]-3-methylaniline;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to DNA or proteins, leading to the disruption of cellular processes and the induction of cell death. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,N-bis(2-chloroethyl)-4-[(3,5-dibromophenyl)iminomethyl]-3-methylaniline;hydrochloride include:
- N,N-bis(2-chloroethyl)aniline
- N,N-bis(2-chloroethyl)-p-toluenesulfonamide
- N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
40212-15-5 |
|---|---|
Formule moléculaire |
C18H19Br2Cl3N2 |
Poids moléculaire |
529.5 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-4-[(3,5-dibromophenyl)iminomethyl]-3-methylaniline;hydrochloride |
InChI |
InChI=1S/C18H18Br2Cl2N2.ClH/c1-13-8-18(24(6-4-21)7-5-22)3-2-14(13)12-23-17-10-15(19)9-16(20)11-17;/h2-3,8-12H,4-7H2,1H3;1H |
Clé InChI |
TXLANEWYYDOUPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(CCCl)CCCl)C=NC2=CC(=CC(=C2)Br)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dichloro-2-(methylthio)-5-[(([3-(trifluoromethyl)benzoyl]oxy)imino)methyl]pyrimidine](/img/structure/B14005639.png)
![7-Oxobenzo[c]fluorene-6-carboxylic acid](/img/structure/B14005641.png)
![3-Bromo-7-(furan-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14005647.png)
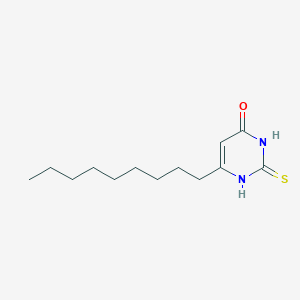
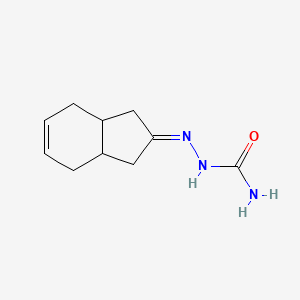
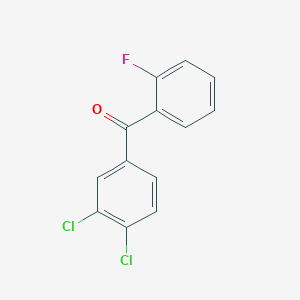
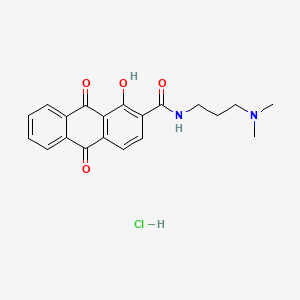
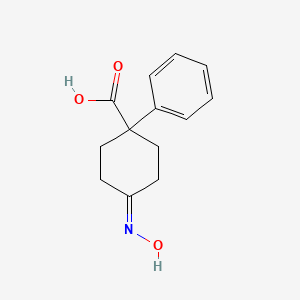
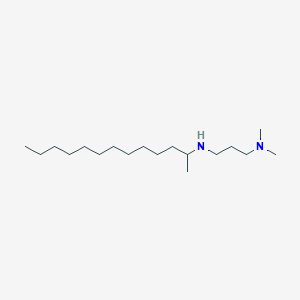
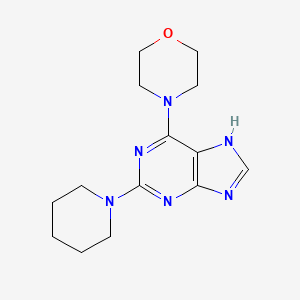
![2-Amino-3-carbomethoxy-4-[p-chlorophenyl]-5,5-dimethyl-4,5-dihydrofuran](/img/structure/B14005699.png)
